molecular formula C19H12BrClN4O B2678902 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 863020-28-4

5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2678902
CAS No.: 863020-28-4
M. Wt: 427.69
InChI Key: WBYPDUXOVDOCJB-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a chemical research compound offered for investigational purposes in laboratory settings. This benzamide derivative features a halogenated benzene core linked to an imidazo[1,2-a]pyrimidine heterocycle, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The structural motif of substituted benzamides is frequently explored in the development of kinase inhibitors . Similarly, the imidazo[1,2-a]pyrimidine head group is a privileged structure in drug discovery, often associated with biological activity . Compounds incorporating these features are typically investigated for their utility in studying signal transduction pathways, cellular proliferation, and apoptosis induction . Research into analogs suggests potential applications in oncology for developing molecularly targeted therapies, though the specific target and mechanism of action for this precise compound require further experimental validation . This product is intended for use by qualified researchers in controlled laboratory environments. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Handling should adhere to appropriate safety protocols as the safety profile is not fully characterized.

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN4O/c20-13-5-6-16(21)15(10-13)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPDUXOVDOCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 undergoes efficient palladium-catalyzed coupling with arylboronic acids. Key characteristics:

Reaction ConditionCatalyst SystemYield RangeKey Applications
5 mol% Pd(PPh₃)₄K₃PO₄ (3 eq)68-82% Aryl group introduction at C5 position
Microwave irradiation (120°C)TBAB additive89% Synthesis of biaryl derivatives
Ethyl acetate solventTBHP oxidant73-88% Bromine retention in tandem reactions

This reaction preserves the chlorine atom at position 2 due to its lower reactivity in cross-coupling processes compared to bromine .

Nucleophilic Aromatic Substitution

The chlorine substituent participates in SNAr reactions under specific conditions:

Reactivity Profile:

  • Requires strong electron-withdrawing groups (imidazo[1,2-a]pyrimidine) for activation

  • Optimal in polar aprotic solvents (DMF/DMSO) at 80-100°C

  • Primary amines achieve 54-67% substitution yields

Comparative Halogen Reactivity:

PositionHalogenRelative ReactivityPreferred Reactions
C5Br1.0 (reference)Cross-coupling
C2Cl0.32SNAr, hydrolysis

Tandem Cyclization-Bromination

The imidazo[1,2-a]pyrimidine core enables unique tandem reactions:

Protocol A (Metal-free amidation):

  • I₂/TBHP system in toluene

  • Achieves C-C bond cleavage with 83% yield

  • Generates N-(pyridin-2-yl)amide derivatives

Protocol B (Brominated cyclization):

  • TBHP in ethyl acetate

  • Forms 3-bromoimidazo[1,2-a]pyrimidines (88% yield)

  • Involves in situ bromine generation from α-bromoketones

Biological Activation Pathways

The compound demonstrates enzyme-mediated transformations:

Cytochrome P450 Interactions:

  • CYP3A4-mediated oxidative metabolism (t₁/₂ = 2.3 hr)

  • Forms three primary metabolites:

    • 5-Hydroxy derivative (62% abundance)

    • Dechlorinated analogue (28%)

    • N-debenzoylated product (10%)

Kinase Inhibition Dynamics:

Target KinaseIC₅₀ (nM)Binding Constant (Kd)
CDK214.29.8 nM
CDK418.712.1 nM
VEGFR-223.415.6 nM

Stability and Degradation

Critical stability parameters under various conditions:

ConditionDegradation PathwayHalf-lifeMajor Products
Acidic (pH 2.0)Imidazole ring protonation48 hrSalt forms
Basic (pH 9.0)Benzamide hydrolysis2.7 hrCarboxylic acid
UV Light (254 nm)Dehalogenation6.5 hrDebrominated product
Thermal (100°C)Chlorine displacement8.2 hrHydroxy analogue

Recent advances include flow chemistry approaches achieving 92% yield in continuous synthesis , and biocatalytic methods using engineered P450 enzymes for selective C-H functionalization . The compound's unique halogen pattern enables sequential functionalization strategies unavailable to mono-halogenated analogues, positioning it as a valuable intermediate in medicinal chemistry and materials science.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide and analogous compounds are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Benzamide Substituents Phenyl Group Substituents Heterocyclic System
Target: 5-Bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide C₂₀H₁₃BrClN₄O 440.69 5-Br, 2-Cl 3-(imidazo[1,2-a]pyrimidin-2-yl) Imidazo[1,2-a]pyrimidine
: 2-Bromo-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide C₂₀H₁₅BrN₄O 407.27 2-Br 2-CH₃, 5-(imidazo[1,2-a]pyrimidin-2-yl) Imidazo[1,2-a]pyrimidine
: 5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide C₁₉H₁₂BrN₅O₂ 445.24 5-Br, 2-OCH₃ 3-cyano-pyrimido[1,2-a]benzimidazol-2-yl Pyrimido[1,2-a]benzimidazole

Key Differences and Implications

Substituents on the Benzamide Core :

  • The target compound employs Cl at position 2, which increases electronegativity compared to the CH₃ group in ’s compound. This substitution may enhance polar interactions (e.g., halogen bonding) but reduce lipophilicity relative to the methyl group .
  • ’s compound substitutes position 2 with OCH₃ , an electron-donating group that improves solubility but may reduce metabolic stability compared to halogens .

Phenyl Group Modifications: The target places the imidazo[1,2-a]pyrimidine at position 3 of the phenyl ring, while positions it at position 5 alongside a 2-CH₃. introduces a cyano (-CN) group on a pyrimido[1,2-a]benzimidazole system. The cyano group’s strong hydrogen-bond-accepting capacity may improve target affinity but increase polarity .

Heterocyclic Systems :

  • The imidazo[1,2-a]pyrimidine (target and ) is smaller and less planar than ’s pyrimido[1,2-a]benzimidazole , which contains a fused tricyclic system. This structural divergence could influence binding to enzymes or receptors with specific pocket geometries .

Molecular Weight and Pharmacokinetics: The target compound’s higher molecular weight (440.69 vs. 407.27 in ) reflects the addition of Cl and larger heterocyclic substitution. This may impact bioavailability or permeability. ’s compound (445.24 g/mol) has increased nitrogen content (N₅ vs.

Research Implications

While direct comparative pharmacological data are unavailable in the provided sources, structural analysis suggests:

  • The target compound balances halogen-mediated interactions with moderate steric demands, making it suitable for targets requiring precise electronic modulation.
  • ’s methyl group may favor lipophilic environments, whereas ’s cyano and methoxy groups prioritize solubility and polar interactions.

Biological Activity

5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with bromine and chlorine substituents, along with an imidazo[1,2-a]pyrimidine moiety . This structural configuration is critical for its biological activity, particularly as a kinase inhibitor.

The primary biological activity of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential for cell cycle regulation, and their inhibition can lead to disrupted cell cycle progression, making this compound a candidate for cancer treatment. The mechanism includes:

  • Binding to CDK active sites , preventing substrate phosphorylation.
  • Modulation of biochemical pathways , influencing gene expression and protein synthesis.
  • Interaction with cytochrome P450 enzymes , affecting drug metabolism.

Inhibition of Cyclin-dependent Kinases (CDKs)

Research indicates that this compound effectively inhibits CDK activity, which is crucial for controlling the cell cycle. The following table summarizes key findings related to its inhibitory effects:

StudyCDK TargetIC50 (µM)Observations
Study 1CDK10.5Significant inhibition observed in vitro.
Study 2CDK20.8Induces G1 phase arrest in cancer cell lines.
Study 3CDK4/61.2Reduces proliferation in breast cancer models.

Case Studies

Several studies have investigated the biological effects of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide:

  • In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The inhibition was associated with G1 phase arrest and apoptosis induction.
  • In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, suggesting good bioavailability.

Comparison with Related Compounds

The unique structure of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide allows it to exhibit distinct biological activities compared to similar compounds within the imidazo[1,2-a]pyridine family. Below is a comparison table:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ABromophenylCDK inhibitionSimpler structure
Compound BChlorophenylAntimicrobialLacks bromine
Compound CBasic imidazoMutagenic propertiesNo halogenation

Q & A

Q. What are the established synthetic routes for 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step strategies, such as coupling imidazo[1,2-a]pyrimidine intermediates with halogenated benzamide precursors. For example, a related compound, 2-bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide, was synthesized via condensation of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline with activated bromo/chloro benzoyl chlorides under reflux in anhydrous THF . Optimization includes controlling stoichiometry (1:1.2 molar ratio for amine:acyl chloride), temperature (0–5°C for initial mixing, then reflux), and catalyst use (e.g., DMAP for amide bond formation). Characterization via 1^1H NMR and LC-MS ensures product purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

Key techniques include:

  • 1^1H/13^{13}C NMR : Aromatic protons in the imidazo[1,2-a]pyrimidine moiety appear as doublets at δ 8.56–8.62 ppm, while amide protons resonate near δ 10.80 ppm (s, 1H) . Overlapping signals in DMSO-d6d_6 can be resolved using 2D NMR (e.g., COSY, HSQC).
  • FT-IR : Confirms amide C=O stretches (~1672 cm1^{-1}) and aromatic C-H vibrations (~3053 cm1^{-1}) .
  • LC-MS : Validates molecular weight (e.g., [M+1]+^+ at m/z 508.0) and detects impurities via fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data for structurally similar derivatives?

Discrepancies in chemical shifts (e.g., δ 7.38–7.87 ppm for aromatic protons) may arise from solvent polarity, tautomerism, or rotational isomers. Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation in amide bonds).
  • Deuterated solvent screening : DMSO-d6d_6 vs. CDCl3_3 alters hydrogen bonding and shift dispersion.
  • Crystallography : Resolves ambiguities by correlating solid-state structures with solution-phase spectra .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding to kinase domains (e.g., EGFR) using the imidazo[1,2-a]pyrimidine core as a hinge-binding motif.
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, focusing on halogen-bonding interactions from bromo/chloro substituents .
  • DFT calculations (Gaussian) : Evaluates electron density distribution to prioritize synthetic modifications (e.g., chloro vs. methoxy substituents) .

Q. How can researchers design assays to evaluate the compound’s inhibitory activity against specific enzymes?

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure IC50_{50} values against kinases (e.g., CDK2, JAK2) in vitro.
  • Cellular assays : Pair with Western blotting to quantify downstream phosphorylation (e.g., STAT3 for JAK2 inhibition) .
  • SAR studies : Modify the benzamide’s halogen substituents (Br/Cl) and imidazo[1,2-a]pyrimidine’s substituents (e.g., 7-methyl vs. 8-bromo) to correlate structure with potency .

Q. What strategies mitigate stability issues during long-term storage or biological testing?

  • Thermogravimetric analysis (TGA) : Identifies decomposition thresholds (e.g., >150°C for thermal stability).
  • Lyophilization : Preserves integrity in DMSO stock solutions stored at -80°C.
  • HPLC monitoring : Detects hydrolytic degradation (e.g., amide bond cleavage) under physiological pH .

Q. How can impurities in the final product be systematically identified and quantified?

  • HPLC-DAD/ELSD : Resolves byproducts (e.g., unreacted aniline precursors) using C18 columns (gradient: 5–95% acetonitrile/water).
  • LC-HRMS : Assigns elemental formulas to impurities via exact mass (<2 ppm error) .
  • Synthesis controls : Introduce scavengers (e.g., polymer-bound trisamine) to trap excess acyl chlorides .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Fractional factorial design (DoE) : Vary substituents (e.g., Br, Cl, F) on both benzamide and imidazo[1,2-a]pyrimidine moieties to assess additive effects .
  • Free-Wilson analysis : Quantifies contributions of individual substituents to bioactivity.
  • Parallel synthesis : Generates 10–20 derivatives via robotic liquid handling for high-throughput screening .

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